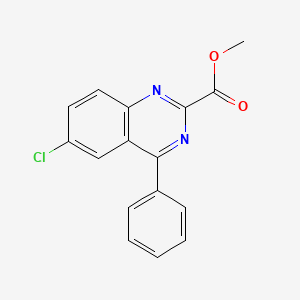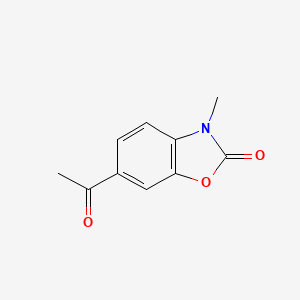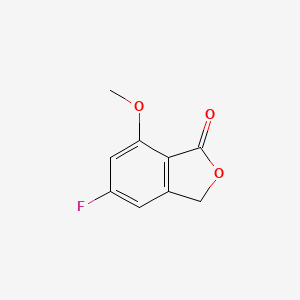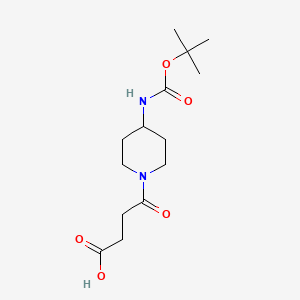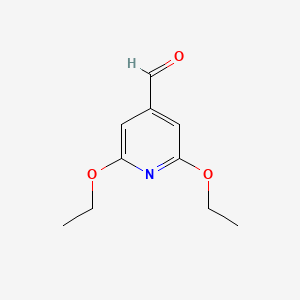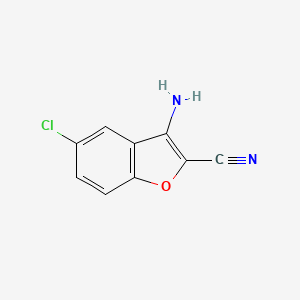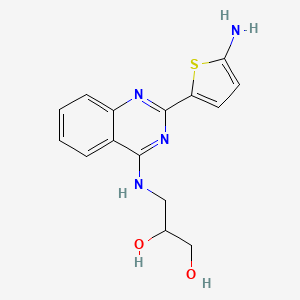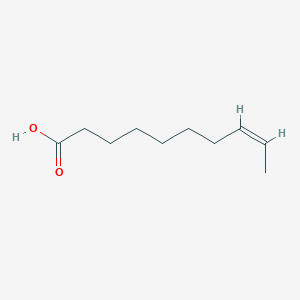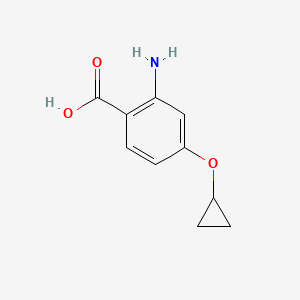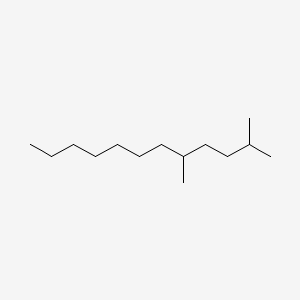
2,5-Dimethyldodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyldodecane is an organic compound with the molecular formula C14H30 . It is a hydrocarbon belonging to the alkane family, characterized by a straight chain of twelve carbon atoms with two methyl groups attached at the second and fifth positions. This compound is typically a colorless liquid with a relatively low density and high boiling point .
Vorbereitungsmethoden
2,5-Dimethyldodecane can be synthesized through various methods. One common approach involves the methylation of dodecane . This process typically requires a suitable catalyst and specific reaction conditions to achieve the desired methylation at the second and fifth positions. Industrial production methods often involve the separation of dodecane followed by controlled methylation reactions .
Analyse Chemischer Reaktionen
2,5-Dimethyldodecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, often using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically alcohols, ketones, or carboxylic acids.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms in the compound. .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyldodecane has various applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in chromatographic analyses due to its well-defined structure and properties.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, particularly in understanding lipid interactions and membrane dynamics.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacokinetic studies to understand the behavior of similar aliphatic hydrocarbons in biological systems.
Industry: It is utilized as an additive in fuels and lubricants, enhancing their performance and stability .
Wirkmechanismus
The mechanism of action of 2,5-Dimethyldodecane primarily involves its interactions at the molecular level. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other non-polar molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyldodecane can be compared with other similar compounds such as:
3,5-Dimethyldodecane: Similar in structure but with methyl groups at the third and fifth positions, leading to different physical and chemical properties.
2,4-Dimethyldodecane: Another isomer with methyl groups at the second and fourth positions, which also exhibits unique characteristics.
Dodecane: The parent compound without any methyl groups, serving as a baseline for comparison
The uniqueness of this compound lies in its specific methylation pattern, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
56292-65-0 |
|---|---|
Molekularformel |
C14H30 |
Molekulargewicht |
198.39 g/mol |
IUPAC-Name |
2,5-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-14(4)12-11-13(2)3/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
KDRXSZIYLPVVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


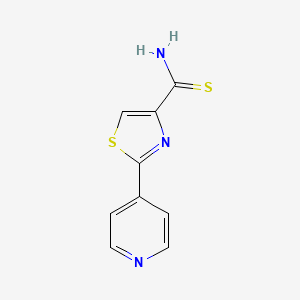
![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
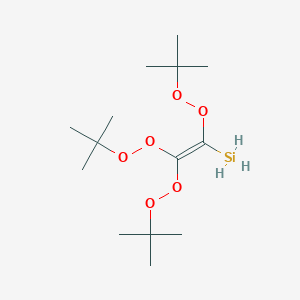
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
